1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine dihydrochloride

Catalog No.
S6538861
CAS No.
1349717-78-7
M.F
C10H17Cl2FN2S
M. Wt
287.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine...

CAS Number

1349717-78-7

Product Name

1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine dihydrochloride

Molecular Formula

C10H17Cl2FN2S

Molecular Weight

287.2

1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine dihydrochloride is a chemical compound characterized by the presence of a piperidine ring substituted with a 5-fluorothiophen-2-yl group. This compound is notable for its structural complexity, which includes a piperidine backbone and a fluorinated thiophene moiety. The molecular formula of this compound is C₇H₁₁Cl₂FNS, and its molecular weight is approximately 195.69 g/mol. The compound exists as a dihydrochloride salt, enhancing its solubility in aqueous environments, which is beneficial for biological and chemical applications.

Due to the lack of information on the specific application or biological target of this molecule, a mechanism of action cannot be described.

  • Organic compounds with fluorine atoms can have unique properties, and it is advisable to handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
  • The presence of amine groups suggests the molecule might have some degree of basicity. Secondary amines, like the one in this molecule, are generally less basic than primary amines but may still react with acids. Standard protocols for handling basic chemicals should be followed.
  • As with any unknown compound, it is advisable to treat it with caution and consult a safety data sheet (SDS) for similar compounds if available.
Typical of amines and thiophenes:

  • Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
  • Reduction: Reduction reactions may yield thiol derivatives.
  • Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to diverse derivatives.

Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. Substitution reactions often utilize nucleophiles like amines or thiols, frequently in the presence of catalytic systems such as palladium.

Preliminary studies suggest that 1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine dihydrochloride exhibits potential biological activities, particularly in the realms of pharmacology. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and neuroprotective properties. The unique fluorination may enhance binding affinity to biological targets, making it a candidate for further exploration in drug discovery .

The synthesis of 1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine dihydrochloride can be achieved through several methods:

  • Reductive Amination: This involves the reaction of 5-fluorothiophen-2-carboxaldehyde with piperidin-4-amine in the presence of reducing agents like sodium cyanoborohydride.
  • Direct Alkylation: Piperidin-4-amine can be directly alkylated using suitable electrophiles derived from 5-fluorothiophenes.

These methods are typically conducted under controlled conditions to optimize yield and purity .

The potential applications of 1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine dihydrochloride span various fields:

  • Pharmaceuticals: As a lead compound in drug development targeting various diseases due to its potential biological activity.
  • Material Science: Utilized in the synthesis of novel materials, especially in organic electronics where thiophene derivatives are critical.

Research into its applications continues to expand as more is understood about its interactions and effects on biological systems .

Interaction studies are crucial for understanding how 1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine dihydrochloride behaves within biological systems. Preliminary research indicates that compounds with similar structures can interact with various receptors and enzymes, potentially affecting signaling pathways involved in inflammation and pain response. These studies often employ techniques such as molecular docking and binding affinity assays to elucidate mechanisms of action .

Several compounds share structural similarities with 1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine dihydrochloride. Notable examples include:

Compound NameStructural FeaturesUnique Characteristics
Ethyl[(5-fluoro-thiophen-2-yl)methyl]amineEthyl group instead of piperidineMay exhibit different reactivity due to ethyl substitution
Methyl[(5-fluoro-thiophen-2-yl)methyl]amineMethyl group instead of piperidinePotentially alters pharmacological properties
5-Fluoro-thiophenecarboxaldehydePrecursor for synthesisDifferent functional groups affecting reactivity

The uniqueness of 1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine dihydrochloride lies in its combination of a piperidine ring with a fluorinated thiophene moiety, which may confer distinct chemical stability and biological activity compared to its analogs .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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